molecular formula C20H24N4O2 B5070683 N~1~-[1-(2,3-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-1,1-cyclopropanedicarboxamide

N~1~-[1-(2,3-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-1,1-cyclopropanedicarboxamide

Cat. No. B5070683
M. Wt: 352.4 g/mol
InChI Key: REFRBECQNFNPRI-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains an indazole ring, which is a bicyclic compound consisting of two fused benzene and pyrazole rings. Attached to this indazole ring is a 2,3-dimethylphenyl group, which is a phenyl group with two methyl groups attached at the 2nd and 3rd positions. The compound also contains a cyclopropanedicarboxamide group, which consists of a three-membered cyclopropane ring attached to two carboxamide groups .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The indazole and phenyl rings are aromatic, contributing to the compound’s stability. The cyclopropane ring, on the other hand, would introduce some strain into the molecule due to its small ring size .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of multiple polar amide groups might make the compound relatively polar, affecting its solubility in different solvents. The compound’s melting and boiling points would depend on factors like its molecular weight and the strength of intermolecular forces .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if this compound is a drug, it might interact with specific proteins or enzymes in the body. Without more information, it’s difficult to predict the exact mechanism of action .

Future Directions

The future directions for this compound would depend on its intended use. If it’s a new drug, for example, it might undergo further testing and development to assess its efficacy and safety .

properties

IUPAC Name

1-N'-[1-(2,3-dimethylphenyl)-4,5,6,7-tetrahydroindazol-4-yl]cyclopropane-1,1-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O2/c1-12-5-3-7-16(13(12)2)24-17-8-4-6-15(14(17)11-22-24)23-19(26)20(9-10-20)18(21)25/h3,5,7,11,15H,4,6,8-10H2,1-2H3,(H2,21,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REFRBECQNFNPRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C3=C(C=N2)C(CCC3)NC(=O)C4(CC4)C(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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